molecular formula C7H12N2OS B13007453 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one CAS No. 1432678-76-6

4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B13007453
CAS No.: 1432678-76-6
M. Wt: 172.25 g/mol
InChI Key: RWOPZARWVINHRD-UHFFFAOYSA-N
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Description

4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound featuring a sulfur atom (thia), two nitrogen atoms (diaza), and a methyl substituent within a [4.4] ring system.

Properties

CAS No.

1432678-76-6

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

4-methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C7H12N2OS/c1-9-6(10)4-11-7(9)2-3-8-5-7/h8H,2-5H2,1H3

InChI Key

RWOPZARWVINHRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC12CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one typically involves the interaction between a quinoline derivative and thioglycolic acid. This reaction is catalyzed by thioglycolic acid and proceeds through a Schiff base intermediate. The reaction conditions are mild, and the yields are generally high, ranging from 67% to 79% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and mild reaction conditions makes this process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecular architectures through various reactions such as oxidation, reduction, and substitution. The compound's structure allows for versatile reactivity, making it suitable for synthesizing derivatives with potential applications in pharmaceuticals and materials science.

Reaction Type Common Reagents Products Formed
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides, sulfones
ReductionLithium aluminum hydride, sodium borohydrideThiols, amines
SubstitutionAmines, thiols (under basic conditions)Various substituted derivatives

Biological Applications

Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. It has shown potential in inhibiting specific targets such as the epidermal growth factor receptor (EGFR) and BRAF V600E. These targets are significant in cancer therapy due to their roles in cellular proliferation and survival.

Antiproliferative Properties
The compound has been explored for its antiproliferative effects against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells by disrupting signaling pathways associated with tumor growth.

Medicinal Chemistry

Mechanism of Action

The mechanism of action of 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are important targets in cancer therapy. The compound binds to these receptors, inhibiting their activity and leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Spiro[4.4] Systems

Compound 6d : 4-((6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one
  • Key Differences: Substituent: Contains a methoxyquinolinyl amino group instead of a methyl group. Physical Properties: Higher melting point (236–238°C) due to aromatic substitution enhancing crystallinity. Synthesis: Prepared via Schiff base chemistry, highlighting its role in bioactive molecule design .
L2 : 1-Thia-4-(2'-carboxyphenyl)azaspiro[4.4]nonan-3-one
  • Key Differences :
    • Substituent: Carboxyphenyl group introduces acidity (pKa ~5.88 predicted) and metal-chelating ability.
    • Applications: Studied for complexation with transition metals (e.g., Cu²⁺, Ni²⁺) .
    • Melting Point: Lower (110–112°C) compared to the target compound, likely due to reduced symmetry .

Heteroatom Modifications

3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
  • Key Differences :
    • Heteroatom: Oxygen (oxa) replaces sulfur, reducing lipophilicity (logP difference ~0.5).
    • Molecular Weight: 192.64 g/mol (lower due to oxygen’s atomic mass vs. sulfur).
    • Solubility: Hydrochloride salt form improves aqueous solubility for pharmaceutical applications .
1,7-Dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxide
  • Key Differences :
    • Additional sulfur and sulfone groups enhance oxidative stability and electron-withdrawing effects.
    • Reactivity: Sulfone groups increase electrophilicity, enabling nucleophilic substitution reactions .

Ring Expansion and Functionalization

Compound 14 : 4-(4-Fluorophenyl)-N-(5-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine
  • Key Differences :
    • Ring Size: Spiro[4.5] system increases ring strain and molecular weight (710.81 g/mol).
    • Bioactivity: Demonstrated anticancer activity via thiadiazole and fluorophenyl moieties .

Structural Analogues with Diazaspiro Systems

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
  • Key Differences :
    • Substituent: Benzyl group enhances lipophilicity (logP ~2.5 predicted).
    • Molecular Weight: 230.31 g/mol, higher than the target compound due to the benzyl substituent.
    • Applications: Explored as a building block in peptidomimetics .

Data Table: Comparative Analysis

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one Methyl, thia, diaza C₈H₁₃N₂OS 185.27 Not reported Conformational rigidity, discontinued
Compound 6d Methoxyquinolinyl amino, thia C₁₈H₂₀N₃O₂S 342.44 236–238 Anticancer potential
L2 Carboxyphenyl, thia C₁₅H₁₅NO₃S 289.35 110–112 Metal chelation
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one Oxa, hydrochloride salt C₇H₁₂N₂O₂·HCl 192.64 Not reported Improved solubility
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one Benzyl, diaza C₁₄H₁₈N₂O 230.31 Not reported Peptidomimetic design

Research Findings and Implications

  • Synthetic Routes : Many analogues are synthesized via Schiff base reactions (e.g., compound 6d) or heterocyclization (e.g., L2), emphasizing the versatility of spirocyclic frameworks .
  • Biological Activity : Fluorophenyl and thiadiazole derivatives (e.g., compound 14) show promise in anticancer research due to enzyme inhibition and cell penetration .
  • Physicochemical Tuning : Substituents like benzyl or carboxyphenyl groups modulate lipophilicity and solubility, critical for drug delivery .

Biological Activity

4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one (CAS No. 1432678-76-6) is a spiro compound characterized by a unique structural combination of sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its antiproliferative properties against cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N2OSC_7H_{12}N_2OS, with a molecular weight of 172.25 g/mol. Its structural uniqueness arises from the presence of both sulfur and nitrogen in a spiro configuration, which may contribute to its biological activity.

PropertyValue
CAS Number1432678-76-6
Molecular FormulaC7H12N2OS
Molecular Weight172.25 g/mol
IUPAC NameThis compound
SMILESCN1C(=O)CSC12CCNC2

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and BRAF V600E mutations. These interactions lead to the suppression of cancer cell proliferation, making it a candidate for further development in cancer therapeutics .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit EGFR with an IC50 value of approximately 78 nM, indicating strong potential as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways associated with cancer and other diseases. The presence of the sulfur atom in its structure may enhance its reactivity and interaction with biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of similar spiro compounds, providing insights into the potential therapeutic applications of this compound:

  • Inhibition of Osteoclast Activity : A related study highlighted compounds from the diazaspiro series that effectively inhibited osteoclast activity without affecting osteoblast function, suggesting potential applications in treating osteoporosis .
  • Anticancer Properties : A comparative analysis indicated that derivatives of spiro compounds exhibited varying degrees of antiproliferative effects against different cancer cell lines, reinforcing the need for further exploration into the structure-activity relationship (SAR) for optimizing efficacy .
  • Synthetic Pathways : The synthesis of this compound typically involves mild reaction conditions with high yields (67%-79%) using readily available starting materials, which supports its feasibility for large-scale production in pharmaceutical applications .

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